molecular formula C11H14O4 B8398067 Methyl 2-hydroxy-4-isopropoxybenzoate

Methyl 2-hydroxy-4-isopropoxybenzoate

Cat. No.: B8398067
M. Wt: 210.23 g/mol
InChI Key: NZEXYVWQRXPITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-4-isopropoxybenzoate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-hydroxy-4-propan-2-yloxybenzoate

InChI

InChI=1S/C11H14O4/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7,12H,1-3H3

InChI Key

NZEXYVWQRXPITC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 2,4-dihydroxybenzoate (5.4 g) and 2-iodopropane (10.2 g) in benzene (200 mL) was added Ag2CO3 and the mixture was heated in a 100° C. oil bath for 1 h. Additional methyl 2,4-dihydroxybenzoate (5 g) and 2-iodopropane (5 g) were added and the mixture was heated at 100° C. for another 2 h. After cooling, the mixture was filtered and concentrated. The residue was purified by flash chromatography eluted with 30:1 toluene/EtOAc to give 3 g of the title compound along with 1.2 g of isomer methyl 4-hydroxy-2-isopropoxybenzoate.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 1.50 g portion of methyl 2,4-dihydroxybenzoate was dissolved in 30 ml of acetone, and 3.10 g of potassium carbonate and 1.7 ml of isopropyl iodide were added, followed by 48 hours of heating under reflux. After completion of the reaction, the reaction solution was poured into 1N hydrochloric acid aqueous solution, extracted with chloroform and dried over anhydrous sodium sulfate and then the solvent was evaporated under a reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-2:1) to give 1.60 g of methyl 2-hydroxy-4-isopropoxybenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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